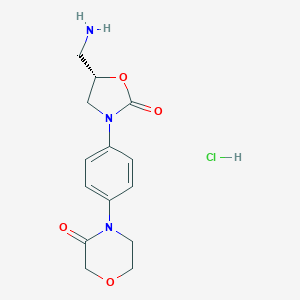

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride

Descripción general

Descripción

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C14H18ClN3O4 and its molecular weight is 327.76 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride, with CAS Number 898543-06-1, is a compound of interest due to its potential biological activities, particularly in the context of its role as an intermediate in the synthesis of rivaroxaban, an anticoagulant. This article explores its biological activity, including antibacterial properties, mechanism of action, and relevant case studies.

- Molecular Formula : C14H18ClN3O4

- Molecular Weight : 327.76 g/mol

- Melting Point : >276°C (dec.)

- Storage Conditions : Sealed in dry conditions at room temperature

The compound is a morpholinone derivative that exhibits biological activity through several mechanisms:

- Antibacterial Activity : The compound has shown significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Its structure allows it to interact with bacterial ribosomes, inhibiting protein synthesis, akin to other oxazolidinone derivatives.

- Anticoagulant Role : As an intermediate in the synthesis of rivaroxaban, it contributes to the inhibition of Factor Xa in the coagulation cascade, thereby preventing thrombus formation.

Antibacterial Activity

Recent studies have evaluated the antibacterial activity of similar oxazolidinone derivatives. The following table summarizes findings related to their efficacy against common bacterial strains:

Case Studies

-

Study on Synthesis and Antibacterial Activity :

A study published in MDPI explored the synthesis of various oxazolidinone derivatives and their antibacterial activities. The synthesized compounds demonstrated varying degrees of effectiveness against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The study highlighted that modifications to the oxazolidinone core could enhance antibacterial potency significantly . -

Rivaroxaban Synthesis :

As an intermediate in rivaroxaban production, this compound's role is critical in maintaining the efficacy of the final product as an anticoagulant. Rivaroxaban's mechanism involves selective inhibition of Factor Xa, which is crucial for blood coagulation processes .

Research Findings

Research indicates that compounds similar to this compound exhibit promising antibacterial properties. For instance:

- A series of oxazolidinones were tested for their ability to inhibit bacterial growth, with some derivatives showing MIC values as low as 1 µg/mL against resistant strains .

- The structural modifications on the morpholinone backbone significantly influenced the biological activity, suggesting that further research could optimize these compounds for better therapeutic outcomes.

Aplicaciones Científicas De Investigación

Applications in Scientific Research

The applications of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that oxazolidinone derivatives exhibit antimicrobial properties. This compound's structural features may contribute to its efficacy against various bacterial strains, making it a candidate for antibiotic development.

Anticancer Research

Oxazolidinones have been investigated for their potential in cancer therapy. The ability of this compound to inhibit protein synthesis in bacteria suggests that it may also affect tumor growth via similar mechanisms in cancer cells.

Neuropharmacology

The morpholine moiety is associated with neuroactive compounds. Studies may explore the effects of this compound on neurological disorders, potentially providing insights into new treatments for conditions like anxiety and depression.

Drug Development

Given its unique structure, this compound serves as a scaffold for the design of new drugs targeting specific biological pathways.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry investigated various oxazolidinone derivatives, including this compound, revealing promising antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis showed that modifications on the oxazolidinone ring significantly influenced potency.

Case Study 2: Cancer Cell Line Testing

In vitro studies using cancer cell lines demonstrated that this compound inhibits cell proliferation through apoptosis induction. The findings suggest a potential mechanism involving mitochondrial pathways, warranting further exploration in vivo.

Case Study 3: Neuroactive Compound Screening

Research conducted at a neuropharmacology lab evaluated the effects of morpholine derivatives on neurotransmitter systems. Results indicated that this compound modulates serotonin receptors, suggesting its potential role in treating mood disorders.

Propiedades

IUPAC Name |

4-[4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4.ClH/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18;/h1-4,12H,5-9,15H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMQDYQHNKXERQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581225 | |

| Record name | 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898543-06-1 | |

| Record name | 3-Morpholinone, 4-[4-[(5S)-5-(aminomethyl)-2-oxo-3-oxazolidinyl]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898543-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-((5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0898543061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{4-[(5S)-5-(Aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.